molecular formula C12H23NO5 B6309276 3-{[(Tert-butoxy)carbonyl](2-ethoxyethyl)amino}propanoic acid CAS No. 2109535-49-9

3-{[(Tert-butoxy)carbonyl](2-ethoxyethyl)amino}propanoic acid

Cat. No.: B6309276
CAS No.: 2109535-49-9
M. Wt: 261.31 g/mol
InChI Key: JXCQDHZLMCLPJC-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid: is a synthetic organic compound commonly used in peptide synthesis and as a protecting group for amines. The compound features a tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group, making it useful in various organic synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

  • 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
  • 3-{(Tert-butoxy)carbonylamino}propanoic acid
  • **3-tert-Butoxy-3-oxopropanoic

Properties

IUPAC Name

3-[2-ethoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-5-17-9-8-13(7-6-10(14)15)11(16)18-12(2,3)4/h5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCQDHZLMCLPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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